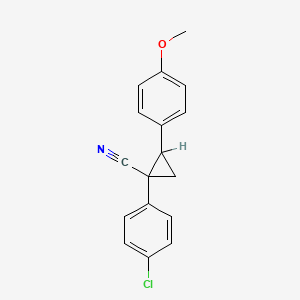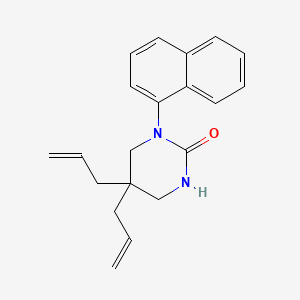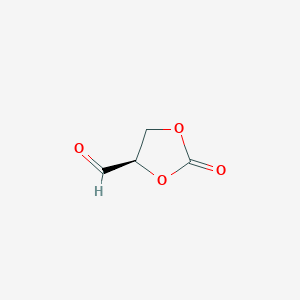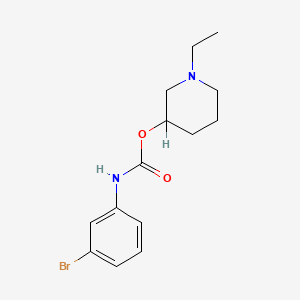
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is an organic compound that belongs to the class of nitriles This compound features a cyclopropane ring attached to a carbonitrile group, with additional substituents of p-chlorophenyl and p-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a p-chlorophenyl and p-methoxyphenyl substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-hydroxyphenyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-(p-methoxyphenyl)-: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both p-chlorophenyl and p-methoxyphenyl groups can lead to distinct electronic and steric effects, making it a valuable compound for research and development.
Propiedades
Número CAS |
32589-54-1 |
|---|---|
Fórmula molecular |
C17H14ClNO |
Peso molecular |
283.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H14ClNO/c1-20-15-8-2-12(3-9-15)16-10-17(16,11-19)13-4-6-14(18)7-5-13/h2-9,16H,10H2,1H3 |
Clave InChI |
UKBFLNJUMCRCGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC2(C#N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)



![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
